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Compound of Interest

Compound Name: Substance P (2-11)

Cat. No.: B15619606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of full-length Substance

P (SP) and its C-terminal fragment, Substance P (2-11). The information presented is

supported by experimental data to aid in the selection and application of these peptides in

research and drug development.

Substance P is an eleven-amino-acid neuropeptide renowned for its role as a potent

neurotransmitter and neuromodulator, primarily interacting with the neurokinin-1 receptor

(NK1R).[1] Its biological functions are diverse, encompassing pain transmission, neurogenic

inflammation, and smooth muscle contraction.[1][2] The C-terminal region of Substance P is

crucial for its high-affinity binding to NK1R and subsequent receptor activation.[3][4]

Consequently, C-terminal fragments, such as Substance P (2-11), retain significant biological

activity.[5][6] This guide will delve into a quantitative and qualitative comparison of the activities

of the full-length peptide and its prominent fragment.

Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative parameters for full-length Substance P and

Substance P (2-11), focusing on their interaction with the NK1 receptor and subsequent

functional responses.
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Compound Assay
Cell

Line/Tissue
Parameter Value Reference

Substance P
cAMP

Accumulation

NK1R-

expressing

HEK293 cells

-log EC50

(M)
7.8 ± 0.1 [6]

Substance P

(2-11)

cAMP

Accumulation

NK1R-

expressing

HEK293 cells

-log EC50

(M)
7.4 ± 0.08 [6]

Substance P

Guinea Pig

Ileum

Contraction

Guinea Pig

Ileum
EC50 (pM) 100

This is a

representativ

e value;

EC50 can

vary based

on

experimental

conditions.

Substance P

(2-11)

Guinea Pig

Ileum

Contraction

Guinea Pig

Ileum
Activity

Has

contracting

activities

[7]

Substance P
PPAR-γ

Expression

Human

Monocytes
EC50 (nM) 19 [8]

Substance P
PPAR-γ

Expression

Human

Monocyte-

Derived

Macrophages

EC50 (nM) 17 [8]

Table 1: Comparison of In Vitro Potency

Signaling Pathways
Substance P and its active C-terminal fragments, including Substance P (2-11), elicit their

biological effects primarily through the activation of the G-protein coupled receptor, NK1R. The
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binding of these peptides to NK1R initiates a cascade of intracellular signaling events. The

receptor predominantly couples to Gq and Gs G-proteins.

Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to the

production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gs pathway

activation stimulates adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels.

These signaling cascades ultimately modulate a variety of cellular functions, including cell

proliferation, inflammation, and neurotransmission.
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Caption: Substance P and SP (2-11) signaling through the NK1 receptor.

Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the ability of a compound to stimulate the production of cyclic AMP, a key

second messenger in the Gs signaling pathway.

Methodology:
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Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK1

receptor are cultured in appropriate media and conditions.

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

Assay: The culture medium is replaced with a stimulation buffer containing a

phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Compound Addition: Full-length Substance P or Substance P (2-11) is added to the wells at

various concentrations.

Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C to allow for

cAMP production.

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured

using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence

(HTRF) assay.

Data Analysis: The amount of cAMP produced is plotted against the agonist concentration to

generate a dose-response curve and calculate the EC50 value.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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